molecular formula C8H6BrIO2 B2504913 Methyl 2-bromo-6-iodobenzoate CAS No. 1261840-81-6

Methyl 2-bromo-6-iodobenzoate

Cat. No.: B2504913
CAS No.: 1261840-81-6
M. Wt: 340.942
InChI Key: FYAVLNMQBCJMLV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-iodobenzoate can be synthesized through a multi-step process starting from commercially available benzoic acid derivatives. One common method involves the bromination of methyl 2-iodobenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-bromo-6-aminobenzoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or DMF.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields methyl 2-phenyl-6-iodobenzoate.

Scientific Research Applications

Methyl 2-bromo-6-iodobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but lacks the iodine atom, leading to different reactivity and applications.

    Methyl 2-iodobenzoate:

    Methyl 5-bromo-2-iodobenzoate: A positional isomer with different substitution patterns, leading to distinct chemical properties.

Uniqueness

Methyl 2-bromo-6-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry and related fields.

Properties

IUPAC Name

methyl 2-bromo-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAVLNMQBCJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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